molecular formula C14H14O4S2 B1202566 1,2-Bis(phenylsulfonyl)ethane CAS No. 599-94-0

1,2-Bis(phenylsulfonyl)ethane

Cat. No. B1202566
CAS RN: 599-94-0
M. Wt: 310.4 g/mol
InChI Key: ULELOBVZIKJPAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Bis(phenylsulfonyl)ethane involves base-mediated addition reactions to ketones, forming 1-aryl-4-(phenylsulfonyl)butan-1-ones. This method provides a straightforward approach to preparing sulfones, showcasing the utility of 1,2-Bis(phenylsulfonyl)ethane as a sulfone resource (Xie et al., 2013).

Molecular Structure Analysis

The molecular structure of 1,2-Bis(phenylsulfonyl)ethane and its derivatives has been elucidated through various spectroscopic and X-ray crystallographic studies. These studies reveal the flexibility in the compound's molecular configuration and its ability to form complex structures with transition metals (Musgrave & Kent, 1972).

Chemical Reactions and Properties

1,2-Bis(phenylsulfonyl)ethane participates in a variety of chemical reactions, including cyclization reactions and conjugate additions, highlighting its reactivity and versatility. For instance, its reaction with electron-deficient alkynes in the presence of palladium catalysts leads to the selective synthesis of (E)-vinyl sulfones, demonstrating its utility in C-S bond cleavage/conjugate addition reactions (Song et al., 2011).

Physical Properties Analysis

The physical properties of 1,2-Bis(phenylsulfonyl)ethane and its related compounds, such as solubility, melting point, and crystal structure, have been characterized to understand their behavior in different chemical environments. The crystal structures of novel polymorphs of bis(oxonium) ethane-1,2-disulfonate provide insights into the compound's structural versatility and the impact of different crystal packing on its physical properties (Mazurek & Fernandez-Casares, 2019).

Chemical Properties Analysis

The chemical properties of 1,2-Bis(phenylsulfonyl)ethane, including its reactivity with various reagents and its role in catalysis, have been explored to expand its application in synthetic chemistry. Its use in the Rh(III)-catalyzed migratory insertion into aromatic C-H bonds for the synthesis of bis(phenylsulfonyl)methyl derivatives underlines its potential in methylation and functionalization of aromatic compounds (Chen et al., 2021).

Scientific Research Applications

  • Synthesis of 1-Aryl-4-(phenylsulfonyl)butan-1-ones : A base-mediated addition reaction of 1,2-bis(phenylsulfonyl)ethane to ketones for synthesizing 1-aryl-4-(phenylsulfonyl)butan-1-ones, representing a novel method for preparing sulfones (Xie et al., 2013).

  • Transition Metal Complexes Synthesis : Synthesis and characterization of complexes with 1,2-bis(phenylsulfinyl) ethane and 1,2-bis(phenylsulfinyl) methane, analyzing bond types and ligand field parameters (Musgrave & Kent, 1972).

  • Catalytic Chemistry in Water-soluble Chelating Phosphine : The sulfonation of bis(diphenylpbospbino)ethane leading to 1,2-bis[bis(m-sodiosulfonatophenyl)phosphino]ethane (DPPETS) and its electron-accepting properties compared to DPPE (Bartik et al., 1994).

  • Photochromic Ruthenium Sulfoxide Complex : Investigation of isomerizations in a photochromic ruthenium sulfoxide complex containing 1,2-bis(phenylsulfinyl)ethane, using pump-repump-probe spectroscopy (King et al., 2013).

  • Synthesis of (E)-Vinyl Sulfones : A method for synthesizing (E)-vinyl sulfones by palladium-catalyzed C-S bond cleavage/conjugate addition using 1,2-bis(phenylsulfonyl)ethane (Song et al., 2011).

  • Uncatalyzed Reaction for Cyclobutenes Synthesis : The metal-free synthesis of cyclobutenes from 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides and alkynes, using 1,2-bis(phenylsulfonyl)ethane as a precursor (Alcaide et al., 2015).

Safety And Hazards

1,2-Bis(phenylsulfonyl)ethane should be handled with personal protective equipment/face protection. It should be kept in a well-ventilated area and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided .

properties

IUPAC Name

2-(benzenesulfonyl)ethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULELOBVZIKJPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208613
Record name 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene
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URL https://comptox.epa.gov/dashboard/DTXSID30208613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(phenylsulfonyl)ethane

CAS RN

599-94-0
Record name 1,1′-[1,2-Ethanediylbis(sulfonyl)]bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=599-94-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene
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Record name 599-94-0
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Record name 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene
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Record name 1,1'-[ethane-1,2-diylbis(sulphonyl)]bisbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
RJ Song, Y Liu, YY Liu, JH Li - The Journal of Organic Chemistry, 2011 - ACS Publications
A new, selective method for the synthesis of (E)-vinyl sulfones is presence by palladium-catalyzed C−S bond cleavage/conjugate addition. In the presence of Pd(OAc) 2 and DMEDA (N …
Number of citations: 43 pubs.acs.org
BC Hauback, F Mo - Zeitschrift für Kristallographie-Crystalline …, 1990 - degruyter.com
The crystal structure of an orthorhombic form of 1,2-bis-(phenylsulfonyl)ethane, C 14 H 14 O 4 S 2 , was studied by X-ray diffraction at 86 K. The space group is Pna2 1 , a = 24.249(1) Å, …
Number of citations: 10 www.degruyter.com
F Mo, G Thorkildsen - Acta Chemica Scandinavica, 1986 - actachemscand.org
l, 2-Bis (phenylsulfonyl) ethane, Ph-S02 (CH2) 2S02-Ph, was studied by X-ray diffraction at 293K. The space group is P2,/n, a= 8.518 (2), b= 10.187 (2), с= 9.084 (2) Â, ß= 115.99 (1) …
Number of citations: 5 actachemscand.org
BC Hauback, KM Helgemo, F Mo - Acta chemica Scandinavica …, 1988 - actachemscand.org
at 86 К Page 1 Crystal Structure of 1,2-Bis(p-methoxyphenylsulfonyl)ethane at 86 К Björn С Hauback, Klara M. Helgemo and Frode Mo Institutt for rantgenteknikk, Universitetet i …
Number of citations: 2 actachemscand.org
YX Xie, RJ Song, Y Liu, ZQ Wang, JN Xiang, JH Li - Synthesis, 2014 - thieme-connect.com
A new, simple, base-mediated addition reaction of 1,2-bis(phenylsulfonyl)ethane to ketones has been developed for the synthesis of 1-aryl-4-(phenylsulfonyl)butan-1-ones. This method …
Number of citations: 1 www.thieme-connect.com
A Quintard, A Alexakis - Organic & Biomolecular Chemistry, 2011 - pubs.rsc.org
The 1,2-sulfone rearrangement resulting from nucleophilic addition to bis activated vinyl-sulfones has been studied in more detail. Various nucleophiles activated by different types of …
Number of citations: 52 pubs.rsc.org
WE Parham, J Heberling - Journal of the American Chemical …, 1955 - ACS Publications
The syntheses of cis-and< ra» s-bis-(phenylmercapto)-ethylene (Ilia and Illb) are described. These products were characterized by their conversion into the corresponding sulfones, and …
Number of citations: 53 pubs.acs.org
DS Tarbell, AH Herz - Journal of the American Chemical Society, 1953 - ACS Publications
The Fries rearrangement of favorably substituted aryl thiolesters has not been realized, even in the presence ofthe strong Lewis acid, aluminum bromide. Instead, trithioorthoesters …
Number of citations: 21 pubs.acs.org
L Field, ET Boyd - The Journal of Organic Chemistry, 1964 - ACS Publications
Reactions were studied between ethylmagnesium bromide and alkylene disulfones of the structure ArS02-(CH2)„S02Ar. With= 2, no stable metalated product could be demonstrated by …
Number of citations: 5 pubs.acs.org
C Engelin, T Jensen, S Rodriguez-Rodriguez… - ACS …, 2013 - ACS Publications
The mechanism for the palladium-catalyzed allylic C–H activation was investigated using a combination of experimental and theoretical methods. A Hammett study revealed a buildup …
Number of citations: 81 pubs.acs.org

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